molecular formula C22H32N4O4 B1227444 Dihydrotentoxin CAS No. 54987-63-2

Dihydrotentoxin

Cat. No.: B1227444
CAS No.: 54987-63-2
M. Wt: 416.5 g/mol
InChI Key: KMJMUFMAMDFUQZ-UHOSZYNNSA-N
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Description

Dihydrotentoxin is a natural product found in Alternaria alternata with data available.

Scientific Research Applications

Impact on Human Erythrocytes

Dihydrotentoxin, along with tentoxin, influences human erythrocytes by increasing membrane lipid fluidity and causing significant conformational changes in membrane proteins. This effect is notable at concentrations as low as 0.01 mmol/l. These toxins penetrate the erythrocyte membrane and interact with cytoplasmic proteins, suggesting a potential role in studying cell membrane dynamics (Gwoździński, Liebermann, & Dahse, 1991).

Relationship with Tentoxin

This compound is produced by Alternaria alternata and is not a degradation product of tentoxin, as previously assumed. It is actually a precursor to tentoxin. Understanding the relationship between these two toxins can provide insights into the biosynthetic pathways of fungal toxins (Liebermann & Ihn, 1988).

Effects on Plant Cells

This compound, like tentoxin, impacts the membrane potential of plant cells. It has a depolarizing effect, though less effectively than tentoxin. These properties can be used to study the bioenergetics of plant cells and the impact of toxins on plant physiology (Dahse, Müller, Liebermann, & Eichhorn, 1988).

Influence on Stomatal Opening

This compound has been shown to suppress stomatal opening in plants by inhibiting photophosphorylation. This effect provides a unique tool for researching plant physiology, particularly the mechanisms of stomatal regulation (Dahse, Willmer, & Meidner, 1990).

Analytical Method Development

A stable isotope dilution LC-MS/MS method was developed for detecting this compound. This advancement in analytical chemistry can facilitate the detection and quantification of this compound in various matrices, aiding in toxin research and food safety analysis (Liu & Rychlik, 2013).

Neurotoxins Research

While not directly about this compound, research on neurotoxins, in general, highlights the significance of toxins like this compound in studying molecular targets in the nervous system. They serve as powerful tools for investigating ion channels and receptors (Adams & Olivera, 1994).

Properties

CAS No.

54987-63-2

Molecular Formula

C22H32N4O4

Molecular Weight

416.5 g/mol

IUPAC Name

(2S)-4-methyl-N-[(2R)-2-(methylamino)-3-phenylpropanoyl]-2-[[(2S)-2-(methylamino)propanoyl]amino]-N-(2-oxoethyl)pent-4-enamide

InChI

InChI=1S/C22H32N4O4/c1-15(2)13-19(25-20(28)16(3)23-4)22(30)26(11-12-27)21(29)18(24-5)14-17-9-7-6-8-10-17/h6-10,12,16,18-19,23-24H,1,11,13-14H2,2-5H3,(H,25,28)/t16-,18+,19-/m0/s1

InChI Key

KMJMUFMAMDFUQZ-UHOSZYNNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=C)C)C(=O)N(CC=O)C(=O)[C@@H](CC1=CC=CC=C1)NC)NC

SMILES

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC

Canonical SMILES

CC(C(=O)NC(CC(=C)C)C(=O)N(CC=O)C(=O)C(CC1=CC=CC=C1)NC)NC

54987-63-2

Synonyms

cyclo(N-methyl-Ala-Leu-N-methyl-Phe-Gly)
cyclo(N-methyl-alanyl-leucyl-N-methyl-phenylalanyl-glycyl)
dihydrotentoxin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrotentoxin
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Dihydrotentoxin
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Reactant of Route 6
Dihydrotentoxin

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